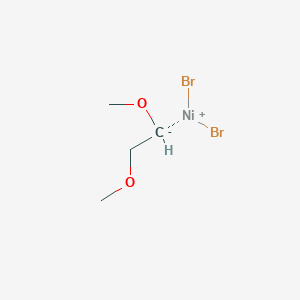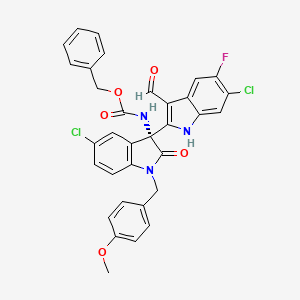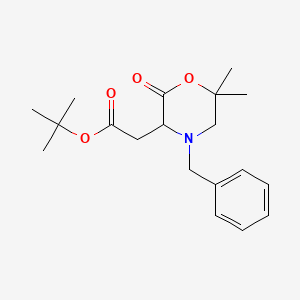
beta-Naphthoflavone-CH2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Naphthoflavone-CH2-Br: is a synthetic compound known for its role as an aryl hydrocarbon receptor (AhR) ligandThis compound is utilized in various scientific research applications due to its ability to modulate biological pathways and its potential chemopreventive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthoflavone-CH2-Br typically involves the bromination of beta-NaphthoflavoneThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: beta-Naphthoflavone-CH2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beta-Naphthoflavone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-Naphthoflavone-CH2-Br is used as a precursor for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role as an AhR ligand. It is used to investigate the effects of AhR activation on gene expression and cellular processes. The compound has been shown to influence the differentiation of osteoblasts and suppress adipogenesis in human adipose-derived stem cells .
Medicine: In medicine, this compound is explored for its potential chemopreventive properties. It is studied for its ability to induce detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases, which play a role in metabolizing carcinogens .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and versatility make it a valuable component in various industrial applications .
Wirkmechanismus
beta-Naphthoflavone-CH2-Br exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of detoxification enzymes such as cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs). These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds .
The activation of AhR by this compound also influences other cellular pathways, including those related to cell differentiation and proliferation. For example, the compound has been shown to increase the differentiation of osteoblasts and suppress adipogenesis by targeting the STAT3 pathway .
Vergleich Mit ähnlichen Verbindungen
alpha-Naphthoflavone: Another derivative of naphthoflavone, known for its role as an AhR antagonist.
5,6-Benzoflavone: The parent compound of beta-Naphthoflavone-CH2-Br, also an AhR ligand.
Uniqueness: this compound is unique due to its bromomethyl group, which enhances its reactivity and allows for the synthesis of various derivatives. This structural modification also influences its biological activity, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C20H13BrO2 |
|---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
3-[4-(bromomethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,12H2 |
InChI-Schlüssel |
JKXPXUCDLPRQNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)

![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)


![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)


![(2R,3R)-2,3-diacetyloxy-4-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B11828111.png)
![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
